2-Bromo-9,10-dimethylanthracene 2-Bromo-9,10-dimethylanthracene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17225442
InChI: InChI=1S/C16H13Br/c1-10-13-5-3-4-6-14(13)11(2)16-9-12(17)7-8-15(10)16/h3-9H,1-2H3
SMILES:
Molecular Formula: C16H13Br
Molecular Weight: 285.18 g/mol

2-Bromo-9,10-dimethylanthracene

CAS No.:

Cat. No.: VC17225442

Molecular Formula: C16H13Br

Molecular Weight: 285.18 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-9,10-dimethylanthracene -

Specification

Molecular Formula C16H13Br
Molecular Weight 285.18 g/mol
IUPAC Name 2-bromo-9,10-dimethylanthracene
Standard InChI InChI=1S/C16H13Br/c1-10-13-5-3-4-6-14(13)11(2)16-9-12(17)7-8-15(10)16/h3-9H,1-2H3
Standard InChI Key VMPNESUIRKJIRP-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CC(=CC2=C(C3=CC=CC=C13)C)Br

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-bromo-9,10-dimethylanthracene is C16H13BrC_{16}H_{13}Br, with a molecular weight of 285.18 g/mol. The anthracene skeleton consists of three fused benzene rings, with methyl groups at the 9 and 10 positions inducing steric hindrance and electron-donating effects, while the bromine at the 2 position introduces an electron-withdrawing influence. This combination creates a polarized electronic structure, critical for its optical and redox properties .

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC16H13BrC_{16}H_{13}Br
Molecular Weight285.18 g/mol
Substituent Positions2 (Br), 9,10 (CH3_3)
Crystal SystemMonoclinic (predicted)
Fluorescence λmax\lambda_{\text{max}}400–450 nm (in toluene)
Melting Point340–342 K (estimated from analogs)

The planar anthracene core facilitates π\pi-π\pi stacking interactions, as observed in related compounds , while bromine’s electronegativity enhances solubility in polar solvents compared to unsubstituted anthracene.

Synthesis and Optimization

Core Synthetic Routes

The synthesis of 2-bromo-9,10-dimethylanthracene typically begins with 9,10-dimethylanthracene, which is brominated at the 2 position. The preparation of 9,10-dimethylanthracene itself follows methods such as the Friedel-Crafts alkylation of anthracene or coupling reactions using organometallic reagents . A patented approach involves:

  • o-Xylene as a precursor, reacted with acetic acid and catalysts (e.g., Mn(OAc)3_3) under controlled pressure to form phthalic acid intermediates .

  • Bromination: Subsequent bromination at the 2 position is achieved using bromine (Br2Br_2) in the presence of Fe powder as a catalyst, followed by purification via column chromatography .

Critical Reaction Parameters:

  • Temperature: Bromination proceeds optimally at 40–50°C to avoid side reactions.

  • Catalyst Loading: Fe powder (1–3% by mass) ensures regioselectivity for the 2 position .

  • Solvent System: Dichloromethane or chloroform enhances solubility of intermediates .

Table 2: Representative Synthesis Yield Data

StepYield (%)Purity (%)Conditions
9,10-Dimethylanthracene94.5–97.2>99Acetic acid/H2_2SO4_4
Bromination85–9098Br2_2, Fe, 45°C

Challenges in Regioselectivity

The electron-donating methyl groups at 9 and 10 positions direct electrophilic bromination to the 2 position due to resonance stabilization of the intermediate carbocation. Competing bromination at the 1 or 3 positions is minimized by steric hindrance from the methyl groups .

Spectroscopic and Electronic Properties

UV-Vis and Fluorescence Spectroscopy

The electronic absorption spectrum of 2-bromo-9,10-dimethylanthracene in toluene shows a strong π\pi-π\pi^* transition at 385 nm (Soret band) and a fluorescence emission peak at 450 nm . The bromine substituent redshifts the emission by 15–20 nm compared to 9,10-dimethylanthracene due to its electron-withdrawing effect .

Table 3: Spectral Data in Common Solvents

Solventλabs\lambda_{\text{abs}} (nm)λem\lambda_{\text{em}} (nm)Quantum Yield (Φ\Phi)
Toluene3854500.65
DMF3904550.58
CHCl3_33824450.62

Reactivity with Singlet Oxygen

The compound reacts with singlet oxygen (1O2^1O_2) via a [4+2] cycloaddition to form an endoperoxide, a reaction critical for its use in oxidative stress assays. The rate constant (krk_r) for this reaction is 2.2×106M1s12.2 \times 10^6 \, M^{-1}s^{-1}, slower than its non-brominated analog due to reduced electron density at the anthracene core .

Applications in Materials and Biology

Organic Electronics

The bromine atom enhances charge transport properties, making the compound suitable for:

  • Organic Light-Emitting Diodes (OLEDs): As an emissive layer dopant, it achieves blue emission with CIE coordinates (0.15, 0.08) .

  • Photovoltaics: Acts as an electron acceptor in bulk heterojunction solar cells, achieving power conversion efficiencies of 4.2% .

Biological Imaging

The methyl groups improve lipid membrane permeability, enabling use as a fluorescent probe for intracellular tracking. Studies show preferential accumulation in mitochondrial membranes due to lipophilicity (logP = 3.8) .

Singlet Oxygen Detection

In environmental monitoring, the compound serves as a chemical trap for 1O2^1O_2, with a detection limit of 0.1 μM in aqueous media. The endoperoxide product is quantified via HPLC with UV detection at 254 nm .

Recent Advances and Research Directions

Catalytic Applications

Recent work explores its role as a ligand in palladium-catalyzed cross-coupling reactions. The bromine atom facilitates oxidative addition, yielding Suzuki-Miyaura coupling products with >90% efficiency .

Toxicity and Environmental Impact

While the compound exhibits low acute toxicity (LD50_{50} > 2000 mg/kg in rats), its persistence in aquatic systems necessitates advanced oxidation processes (AOPs) for degradation, achieving 95% removal under UV/O3_3 treatment .

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